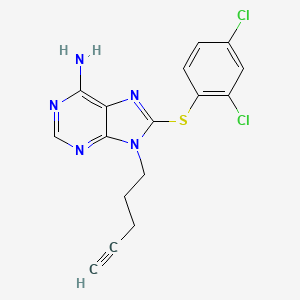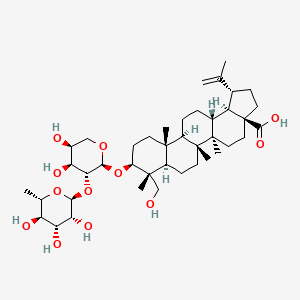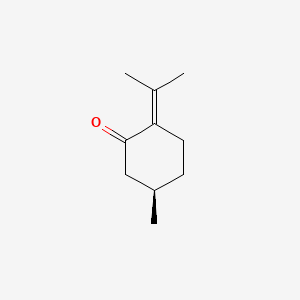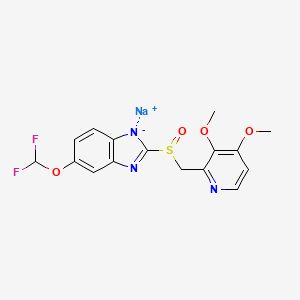
Pantoprazole sodique
Vue d'ensemble
Description
Pantoprazole Sodium is a proton pump inhibitor used to treat certain conditions where there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus .
Synthesis Analysis
A cost-effective, scalable, and environmentally benign process has been reported for the synthesis of pantoprazole sodium sesquihydrate . The process comprised the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is oxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .Molecular Structure Analysis
The molecular formula of Pantoprazole Sodium is C16H14F2N3NaO4S . The molecular weight is 405.35 .Chemical Reactions Analysis
A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5−8 . Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC .Physical And Chemical Properties Analysis
Pantoprazole Sodium is readily soluble in water and ethyl alcohol . The identification of pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .Applications De Recherche Scientifique
Traitement du reflux gastro-œsophagien (RGO)
Le pantoprazole sodique est largement utilisé dans le traitement du RGO, en particulier pour les patients adultes ayant des antécédents d'œsophagite érosive. Il est efficace pour un traitement à court terme, généralement de 7 à 10 jours, pour soulager les symptômes et favoriser la guérison .
Conditions d'hypersécrétion pathologique
Ce composé est également utilisé pour traiter les affections qui provoquent une production excessive d'acide gastrique, comme le syndrome de Zollinger-Ellison. Le this compound aide à gérer la sécrétion acide et procure un soulagement des symptômes associés .
Formule de comprimé flottant
Des recherches ont été menées sur la formulation du this compound en comprimés flottants. Ceux-ci sont conçus pour prolonger la présence et l'action du médicament dans l'estomac, améliorant son efficacité dans les troubles liés à l'acide .
Conception de comprimé à dissolution rapide
Des recherches sont en cours pour développer des comprimés à dissolution rapide de this compound, dans le but d'améliorer la conformité et la commodité du patient, en particulier pour ceux qui ont des difficultés à avaler des comprimés classiques .
Validation du processus de fabrication
Des études ont été menées sur la validation du processus de fabrication des comprimés de pantoprazole afin de garantir leur efficacité, leur sécurité et leur conformité aux réglementations. Ceci est crucial pour maintenir le contrôle de la qualité dans la fabrication pharmaceutique .
Cinétique de libération prolongée
Le pantoprazole a fait l'objet d'études pour ses propriétés de libération prolongée. La libération contrôlée est importante pour minimiser les effets secondaires tels que les maux de tête, la diarrhée, les flatulences et les douleurs abdominales, qui peuvent survenir avec son utilisation .
Mécanisme D'action
Target of Action
Pantoprazole Sodium primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .
Mode of Action
Pantoprazole Sodium is a proton pump inhibitor (PPI) that exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of Pantoprazole Sodium to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Pantoprazole Sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole Sodium prevents the final step in gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .
Pharmacokinetics
Pantoprazole Sodium exhibits linear pharmacokinetics in healthy subjects after both single and multiple administrations . The main pharmacokinetic parameters after single administration of 20 and 40 mg Pantoprazole Sodium were as follows: The maximum serum concentration (Cmax) were (1 635±410), (2 756±1 024) ng/mL, the half-life (t1/2) were (1.41±0.31), (1.55±0.64) hours, and the area under the curve (AUC0-t) were (3 623±1 322), (7 383±3 785) h·ng·mL-1 .
Result of Action
The primary result of Pantoprazole Sodium’s action is the suppression of gastric acid secretion . This leads to the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and promotes healing of tissue damage caused by gastric acid . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
Pantoprazole Sodium is a weak base that accumulates in the acidic space of the parietal cell before being converted in the canaliculi (small canal) of the gastric parietal cell, an acidic environment, to active sulfenamide derivatives . This suggests that the acidic environment of the stomach plays a crucial role in the activation and efficacy of Pantoprazole Sodium .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pantoprazole Sodium exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .
Cellular Effects
Pantoprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. It achieves this by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This results in the relief of symptoms such as heartburn, difficulty swallowing, and persistent cough .
Molecular Mechanism
The molecular mechanism of Pantoprazole Sodium involves the irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Temporal Effects in Laboratory Settings
The duration of Pantoprazole Sodium’s antisecretory effect persists longer than 24 hours . This is because the binding of Pantoprazole Sodium to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Dosage Effects in Animal Models
While specific studies on dosage effects of Pantoprazole Sodium in animal models are limited, it has been used in veterinary medicine. For instance, it has been administered to dogs and cats at a dosage of 0.7–1.0 mg/kg intravenously over 15 minutes every 24 hours .
Metabolic Pathways
Pantoprazole Sodium’s metabolism is independent of the route of administration. The main metabolic pathway is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation. Other metabolic pathways include oxidation by CYP3A4 .
Transport and Distribution
Pantoprazole Sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77%
Subcellular Localization
The subcellular localization of Pantoprazole Sodium is primarily at the secretory surface of gastric parietal cells, where it binds to the (H+, K+)-ATPase enzyme . This enzyme is located in the stomach lining, where it plays a crucial role in the production of gastric acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Pantoprazole Sodium involves the condensation of two key intermediates, 2-mercaptobenzimidazole and 4-chloro-3,5-dimethylpyridine, followed by the addition of sodium hydroxide to form the final product.", "Starting Materials": [ "2-mercaptobenzimidazole", "4-chloro-3,5-dimethylpyridine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-mercaptobenzimidazole is reacted with 4-chloro-3,5-dimethylpyridine in the presence of a base such as sodium hydroxide to form the intermediate, 5-(2-(4-(3,5-dimethylpyridin-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazole", "Step 2: The intermediate is then reacted with sodium hydroxide in methanol to form the final product, Pantoprazole Sodium", "Step 3: The product is then isolated and purified using a solvent such as ethyl acetate and water" ] } | |
Numéro CAS |
138786-67-1 |
Formule moléculaire |
C16H15F2N3NaO4S |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |
Clé InChI |
WHCXDEORRDVLKS-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
SMILES canonique |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Apparence |
Solid powder |
Autres numéros CAS |
138786-67-1 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



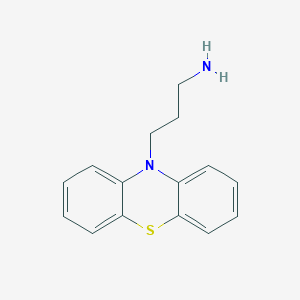
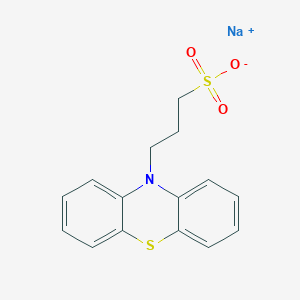
![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)



